An In-Depth Technical Guide to Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
An In-Depth Technical Guide to Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
CAS Number: 376623-69-7
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, a robust synthetic pathway, and an exploration of its potential biological significance based on the well-established activities of the isoxazole scaffold.
Molecular Profile and Physicochemical Properties
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate is a member of the isoxazole class of heterocyclic compounds, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms. The substituents at the 3 and 5 positions of the isoxazole ring, a 4-methoxyphenyl group and an ethyl carboxylate group respectively, are key determinants of its chemical properties and potential biological interactions.
| Property | Value | Source |
| CAS Number | 376623-69-7 | [1] |
| Molecular Formula | C₁₃H₁₃NO₄ | [1] |
| Molecular Weight | 247.25 g/mol | [1] |
| PubChem CID | 776513 | [1] |
| MDL Number | MFCD08446406 | [1] |
Synthesis Pathway: 1,3-Dipolar Cycloaddition
The primary and most efficient route for the synthesis of 3,5-disubstituted isoxazoles, including the title compound, is the 1,3-dipolar cycloaddition reaction. This reaction involves the concertedly cycloaddition of a nitrile oxide with a dipolarophile, in this case, an alkyne.[2] For the synthesis of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate, the key precursors are 4-methoxybenzonitrile oxide and ethyl propiolate.
The nitrile oxide is typically generated in situ from the corresponding aldoxime, 4-methoxybenzaldehyde oxime, to circumvent its propensity to dimerize.
Caption: General synthesis pathway for Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure for the synthesis of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate via a 1,3-dipolar cycloaddition reaction, adapted from established methodologies for similar isoxazole syntheses.
Materials:
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4-Methoxybenzaldehyde oxime
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N-Chlorosuccinimide (NCS)
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Ethyl propiolate
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Triethylamine (TEA) or Pyridine
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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Preparation of the Aldoxime Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde oxime (1.0 equivalent) in the chosen anhydrous solvent (DCM or THF).
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Generation of the Nitrile Oxide: To the stirred solution, add N-Chlorosuccinimide (1.1 equivalents) in one portion.
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Addition of Base: Slowly add a solution of triethylamine or pyridine (1.1 equivalents) in the reaction solvent dropwise over a period of 15-20 minutes. The formation of the nitrile oxide is often indicated by a change in color. Stir the mixture at room temperature for 30 minutes.
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Cycloaddition: To the in situ generated 4-methoxybenzonitrile oxide, add ethyl propiolate (1.2 equivalents) dropwise.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
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Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate.
Structural Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the 4-methoxyphenyl group, the ethyl group, and the isoxazole ring.
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Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the ortho and meta protons of the 4-methoxyphenyl ring.
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Isoxazole Proton: A singlet for the proton at the C4 position of the isoxazole ring.
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Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons of the ethyl ester group.
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Methoxy Group Protons: A singlet around δ 3.8 ppm for the methoxy (-OCH₃) protons.
For comparison, the ¹H NMR spectrum of the related compound, 3-(4-methoxyphenyl)-5-(trimethylsilyl)isoxazole, shows the aromatic protons as doublets at δ 7.73 and 6.93 ppm, the isoxazole proton as a singlet at δ 6.67 ppm, and the methoxy protons as a singlet at δ 3.81 ppm.[3]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the carbons of the isoxazole and phenyl rings, and the carbons of the ethyl and methoxy groups.
Mass Spectrometry (Predicted)
The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (247.25 g/mol ).
Potential Biological and Pharmacological Significance
The isoxazole nucleus is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide array of pharmacological activities.[4] While specific biological data for Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate is not currently available, its structural features suggest potential for various therapeutic applications.
Caption: Potential biological activities associated with the isoxazole scaffold.
Anticancer Potential
Numerous isoxazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[5] The presence of the 4-methoxyphenyl group, a common moiety in many anticancer agents, further suggests that this compound warrants investigation for its cytotoxic effects against various cancer cell lines.
Anti-inflammatory Activity
The isoxazole ring is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs). Certain isoxazole derivatives have been shown to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[6][7]
Antimicrobial Properties
The isoxazole scaffold has been incorporated into various antibacterial and antifungal agents.[8][9][10] The potential of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate as an antimicrobial agent could be explored against a panel of pathogenic bacteria and fungi.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion and Future Directions
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate is a readily accessible heterocyclic compound via a robust and well-established synthetic methodology. Its structural similarity to a wide range of biologically active isoxazoles suggests that it is a promising candidate for further investigation in drug discovery programs. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities, including but not limited to its anticancer, anti-inflammatory, and antimicrobial properties. Such studies will be crucial in elucidating the therapeutic potential of this isoxazole derivative.
References
Sources
- 1. americanelements.com [americanelements.com]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1,3,4]thiadiazole Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives [mdpi.com]
- 10. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
